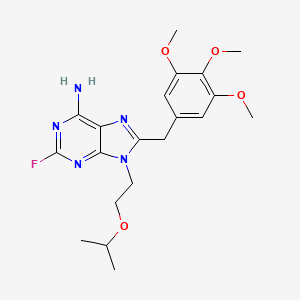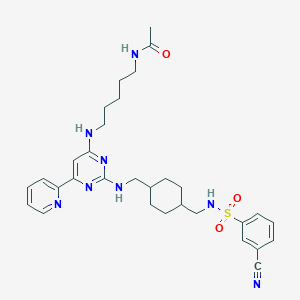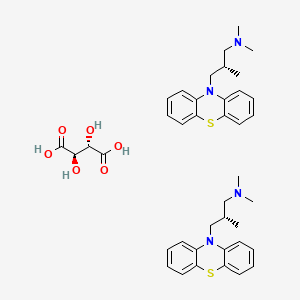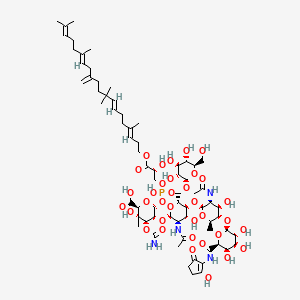
Mephentermine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mephentermine hemisulfate is a sympathomimetic agent primarily used to maintain blood pressure in hypotensive states, such as following spinal anesthesia. It is a substituted phenethylamine and amphetamine, closely related to phentermine and methamphetamine . The compound is known for its ability to induce the release of norepinephrine and dopamine, acting as an indirectly acting sympathomimetic and psychostimulant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mephentermine hemisulfate involves the alkylation of phenethylamine derivatives. The process typically includes the following steps:
Alkylation: Phenethylamine is alkylated using methyl iodide in the presence of a base such as sodium hydroxide.
Formation of Hemisulfate Salt: The resulting mephentermine is then reacted with sulfuric acid to form the hemisulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified using standard pharmaceutical techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Mephentermine hemisulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Various substitution reactions can occur at the phenyl ring or the amine group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or alkylating agents
Major Products
Oxidation: N-oxides of mephentermine.
Reduction: Primary amine derivatives.
Substitution: Halogenated or alkylated phenethylamine derivatives
Wissenschaftliche Forschungsanwendungen
Mephentermine hemisulfate has a wide range of scientific research applications:
Wirkmechanismus
Mephentermine hemisulfate acts as an alpha adrenergic receptor agonist, indirectly releasing endogenous norepinephrine. This leads to increased cardiac output and elevated systolic and diastolic pressures. The compound also has variable effects on heart rate, depending on the degree of vagal tone . Large doses may depress the myocardium or produce central nervous system effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phentermine: Another sympathomimetic agent used for weight loss.
Methamphetamine: A potent central nervous system stimulant.
Phenethylamine: The parent compound of many sympathomimetic agents
Uniqueness
Mephentermine hemisulfate is unique due to its specific use in maintaining blood pressure in hypotensive states and its relatively lower central stimulant effects compared to amphetamine . Its ability to act indirectly by releasing norepinephrine sets it apart from other direct-acting sympathomimetics .
Eigenschaften
Molekularformel |
C22H34N2 |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
N,2-dimethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/2C11H17N/c2*1-11(2,12-3)9-10-7-5-4-6-8-10/h2*4-8,12H,9H2,1-3H3 |
InChI-Schlüssel |
NOVKIURGAXWREA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


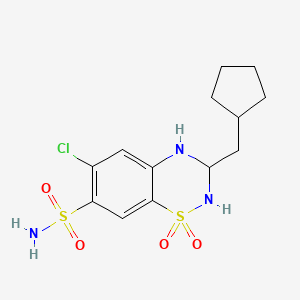
![1-acetyloxyethyl (6S,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762546.png)
![sodium;4-[[7-[(2R,4R,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B10762551.png)

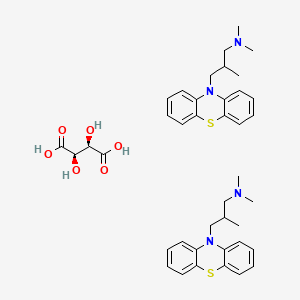
![4-[(3,4-Dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate](/img/structure/B10762569.png)
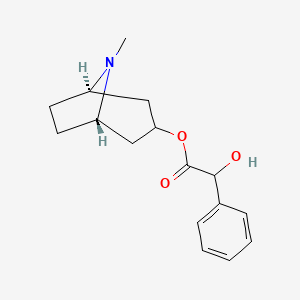
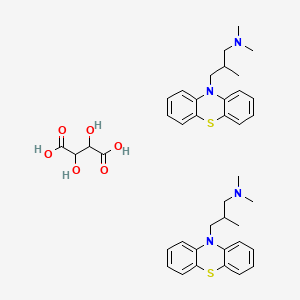
![1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B10762593.png)
